molecular formula C19H18N4O3S B293503 6-(2,4-Dimethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dimethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293503
M. Wt: 382.4 g/mol
InChI Key: HASAWEODHYEXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dimethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of triazolo-thiadiazoles, which have been found to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Moreover, it has been proposed that the antibacterial and antifungal activities of this compound are due to its ability to disrupt the cell membrane and inhibit the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2,4-Dimethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, it has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been found to possess anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(2,4-Dimethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent anticancer activity against various cancer cell lines. Moreover, this compound has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of this compound is its low solubility in water, which could hinder its use in in vivo experiments.

Future Directions

In the future, further studies are needed to fully understand the mechanism of action of 6-(2,4-Dimethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Moreover, more research is needed to explore the potential applications of this compound in the treatment of various diseases. Furthermore, the development of new derivatives of this compound with improved solubility and bioavailability could lead to the discovery of new and more potent anticancer and antimicrobial agents.

Synthesis Methods

The synthesis of 6-(2,4-Dimethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multistep reaction involving the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxybenzylamine, followed by cyclization with thiosemicarbazide and triethyl orthoformate. The final product can be obtained through the reaction of the intermediate with 1,2,4-triazole-3-thiol under reflux conditions.

Scientific Research Applications

The potential applications of 6-(2,4-Dimethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in medicinal chemistry have been extensively studied. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Moreover, this compound has been found to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.

properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O3S/c1-24-13-6-4-12(5-7-13)10-17-20-21-19-23(17)22-18(27-19)15-9-8-14(25-2)11-16(15)26-3/h4-9,11H,10H2,1-3H3

InChI Key

HASAWEODHYEXNP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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